Superior Target Selectivity: MSI-1436 vs. TCPTP and Competitive Inhibitors
MSI-1436 demonstrates a 200-fold selectivity for its target, PTP1B (IC50 ≈ 1 μM), over the closely related phosphatase TCPTP (IC50 = 224 μM) [1]. This level of selectivity is significantly higher than many reported PTP1B inhibitors, which often struggle to discriminate between these two highly homologous enzymes. For example, the compound AU-2439 shows only 5-fold selectivity, and compound 10a achieves 32-fold selectivity [2].
| Evidence Dimension | Selectivity for PTP1B over TCPTP |
|---|---|
| Target Compound Data | 200-fold selectivity (IC50 PTP1B = 1 μM, IC50 TCPTP = 224 μM) |
| Comparator Or Baseline | AU-2439 (5-fold selectivity), Compound 10a (32-fold selectivity) |
| Quantified Difference | MSI-1436 is 40x more selective than AU-2439 and 6.25x more selective than compound 10a. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This high selectivity is crucial for minimizing off-target effects in vivo and for obtaining cleaner, more interpretable results in preclinical models of insulin and leptin signaling.
- [1] Lantz KA, Hart SG, et al. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice. Obesity (Silver Spring). 2010 Aug;18(8):1516-23. doi: 10.1038/oby.2009.444. PMID: 20075852. View Source
- [2] Bentham Science. Diphenylether Derivative as Selective Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) Over T-cell Protein Tyrosine Phosphatase (TCPTP) Identified through Virtual Screening. Bentham Science. View Source
